[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Overview
Description
“[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium” is also known as HATU . It is a popular coupling agent used in peptide synthesis . The compound has a molecular formula of C10H15N6O.F6P and a molecular weight of 380.23 . It is a guanidinium N-oxide, not an uronium compound .
Synthesis Analysis
HATU is used in the synthesis of various medicinal intermediates . It is particularly advantageous for solid-phase peptide synthesis . It is used in the cyclization of linear tetramers .Molecular Structure Analysis
The InChI code for the compound is1S/C10H15N6O.BF4/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1
. Chemical Reactions Analysis
HATU is used in amide bond formation reactions . It is known for its fast reaction speed and high yield, even with large steric hindrance .Scientific Research Applications
Chemical Synthesis and Applications
Synthesis of Novel Heterocyclic Compounds : Research has shown the synthesis of various novel heterocyclic compounds using dimethylamino derivatives. For instance, Abdel‐Aziz et al. (2008) detailed the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Antimicrobial Applications : Mabkhot et al. (2016) synthesized new thiophene-based heterocycles as potential antimicrobial agents. These compounds included pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, among others, demonstrating significant antimicrobial potential (Mabkhot et al., 2016).
Structural Analysis and Characterization : Amr et al. (2016) focused on the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine, providing insights into the molecular structure and potential applications of such compounds (Amr et al., 2016).
Catalyzed Synthesis of Heterocycles : Khashi et al. (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by dimethylamino derivatives, highlighting the role of these compounds in facilitating specific chemical reactions (Khashi et al., 2015).
Development of Antimicrobial Agents : Farghaly (2008) worked on synthesizing and testing the antimicrobial activities of compounds derived from dimethylamino derivatives, adding to the understanding of their potential in combating bacterial and fungal infections (Farghaly, 2008).
Mechanism of Action
Future Directions
HATU is widely used in the synthesis of various medicinal intermediates . Its use in peptide synthesis, particularly in the formation of peptide-peptoid hybrids, is a promising area of research . The determination of the three-dimensional structure of these hybrids is a key step for the identification of new targets and the rational design of bioactive compounds .
Properties
IUPAC Name |
[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9/h5-7H,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIONIWNXBAHRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N6O+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026947 | |
Record name | (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200731-30-2 | |
Record name | (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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